![molecular formula C12H6ClIN2 B3018223 1-Chloro-9-iodo-phenazine CAS No. 2367002-82-0](/img/structure/B3018223.png)
1-Chloro-9-iodo-phenazine
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Overview
Description
1-Chloro-9-iodo-phenazine is a chemical compound with the CAS Number: 2367002-82-0 . It is a derivative of phenazine, which is a large group of nitrogen-containing heterocycles .
Synthesis Analysis
Phenazines can be synthesized through various methods including the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .Molecular Structure Analysis
Phenazine, also known as azophenylene, 9,10-diazaanthracene, dibenzo- p -diazine, dibenzo [ b, e ]pyrazine, and acridizine, has a molecular formula of C 12 H 8 N 2 . The structure of this compound would be a modification of this basic phenazine structure.Chemical Reactions Analysis
Phenazines can undergo various chemical reactions. The most general approaches for synthesis of phenazines include methods such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .Scientific Research Applications
Biological Properties
Phenazines, the family to which 1-Chloro-9-iodo-phenazine belongs, are known to exhibit a diverse range of biological properties. These include antimicrobial, antitumor, antioxidant, and antimalarial properties, among others .
Neuroprotectant
Phenazines also serve as neuroprotectants, providing protection to neurons from injury or degeneration .
Medicinal Applications
Phenazine derivatives hold a prominent position in medicinal chemistry due to their wide spectrum of biological activities . Various synthetic phenazine analogs are known for their antimalarial, trypanocidal, antihepatitis C viral replication, antitumor, antifungal, and antileishmanial activity .
Insecticidal Activity
Some synthetic phenazine analogs have been found to exhibit insecticidal activity .
Antimycobacterial Activity
Phenazine-1-carboxylic acids, also known as tubermycins, show potent activity against Mycobacterium tuberculosis .
Industrial Applications
Owing to their significant applications in both medicinal and industrial fields, the phenazine framework has emerged as a remarkable synthetic target .
Future Directions
Phenazines hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities . Natural phenazines with remarkable pharmacological properties have prompted design and development of methods to access synthetic analogs with modified properties similar to or even better than those of natural compounds . This suggests that there is potential for future research and development in the field of phenazine derivatives, including 1-Chloro-9-iodo-phenazine.
Mechanism of Action
Target of Action
Phenazines, the class of compounds to which 1-chloro-9-iodo-phenazine belongs, are known to exhibit a diverse range of biological properties . They have significant applications in both medicinal and industrial fields .
Mode of Action
Phenazines, in general, are known for their antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant properties . The interaction of phenazines with their targets often results in changes at the molecular and cellular levels .
Biochemical Pathways
Phenazines affect various biochemical pathways. They are synthesized by bacterial genera such as Pseudomonas, Burkholderia, Brevibacterium, Streptomyces, etc . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc .
Result of Action
Phenazines are known for their wide spectrum of biological activities . They have remarkable pharmacological properties and have prompted the design and development of methods to access synthetic analogs with modified properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photodynamic processes occur by the light action at the appropriate wavelength in the presence of a photosensitizer . The interaction with the oxygen present in the cell generates reactive oxygen species (ROS) .
properties
IUPAC Name |
1-chloro-9-iodophenazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClIN2/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNHCDIQYMGFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C3C(=N2)C=CC=C3I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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